molecular formula C18H19N3O5S B11604800 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-ethoxyphenol

4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-ethoxyphenol

Cat. No.: B11604800
M. Wt: 389.4 g/mol
InChI Key: NZDZUGSQKSSCLL-XDHOZWIPSA-N
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Description

3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features multiple functional groups, including an ethoxy group, a hydroxybenzaldehyde moiety, and a benzisothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves multi-step organic reactions. The starting materials might include 3-ethoxy-4-hydroxybenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the benzisothiazole ring can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group might yield an aldehyde or ketone, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzisothiazole derivatives or hydrazones with different substituents. Examples include:

  • 3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-METHOXYETHYL)HYDRAZONE
  • 3-METHOXY-4-HYDROXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE

Uniqueness

The uniqueness of 3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

4-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxyethyl)hydrazinylidene]methyl]-2-ethoxyphenol

InChI

InChI=1S/C18H19N3O5S/c1-2-26-16-11-13(7-8-15(16)23)12-19-21(9-10-22)18-14-5-3-4-6-17(14)27(24,25)20-18/h3-8,11-12,22-23H,2,9-10H2,1H3/b19-12+

InChI Key

NZDZUGSQKSSCLL-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32)O

Origin of Product

United States

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